molecular formula C15H13N3O2 B1297207 4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester CAS No. 435342-18-0

4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester

Cat. No. B1297207
CAS RN: 435342-18-0
M. Wt: 267.28 g/mol
InChI Key: UEQGOCYLFHWGQJ-UHFFFAOYSA-N
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Description

“4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester” is a synthetic compound . It is a derivative of 4-Aminobenzoic acid (also known as para-aminobenzoic acid or PABA), which is an organic compound with the formula H2NC6H4CO2H .

Scientific Research Applications

Antimicrobial Activities

4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester and its derivatives have been extensively studied for their antimicrobial activities. For instance, derivatives containing the 4-(5-benzoyl-benzoimidazol-2-yl) moiety have shown significant effectiveness against various strains of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. These compounds were synthesized through a series of reactions involving 4-(5-benzoyl-1H-benzoimidazol-2-yl)-benzonitrile as a starting material, demonstrating the potential of these derivatives in antimicrobial applications E. A. Abd El-Meguid, 2014.

Structural and Spectroscopic Analysis

The structural properties of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been investigated through spectral methods and X-ray crystallography. Quantum mechanical calculations, including DFT using B3LYP functional combined with 6-31G(d) basis set, have shown good agreement between theoretical and experimental values. This compound was also screened for its antibacterial activity, highlighting its potential in biomedical research N. T. Abdel Ghani, A. Mansour, 2011.

Fluorescence Applications

The development of fluorescent probes based on the {M(CO)3}+ core with benzimidazole derivatives, including those related to this compound, has been explored for potential fluorescence applications. These studies involved synthesizing tridentate ligands derived from benzimidazole and their reactions with rhenium tricarbonyl complexes, which demonstrated promising photophysical properties for use in fluorescent labeling and imaging Lihui Wei et al., 2006.

Hydrolysis and Kinetic Studies

Research on the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids, including 4-amino-benzoic acid derivatives, provides insights into the reaction mechanisms and kinetics. These studies help in understanding the steric and electronic effects on the hydrolysis rates, contributing to the broader field of organic and medicinal chemistry Ingrid Bauerová, M. Ludwig, 2000.

Coordination Chemistry and Biological Activity

Novel Ni(II) and Zn(II) complexes coordinated by 2-arylaminomethyl-1H-benzimidazole, including derivatives of this compound, have been synthesized and characterized. These complexes have been studied for their spectral, structural properties through DFT studies, and evaluated for biological activity, demonstrating potential applications in medicinal chemistry and drug development N. Abdel-Ghani et al., 2013.

properties

IUPAC Name

1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQGOCYLFHWGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349470
Record name (1H-Benzimidazol-2-yl)methyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

435342-18-0
Record name (1H-Benzimidazol-2-yl)methyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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